Cas no 1273565-65-3 (tert-butyl cis-3-amino-4-fluoro-piperidine-1-carboxylate)
tert-butyl cis-3-amino-4-fluoro-piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-2-propanyl (3S,4R)-3-amino-4-fluoro-1-piperidinecarboxyl ate
- (3S,4R)-rel-3-Amino-1-Boc-4-fluoropiperidine
- cis-3-Amino-4-fluoro-piperidine-1-carboxylic acid tert-butyl ester
- tert-butyl cis-3-amino-4-fluoro-piperidine-1-carboxylate
- cis-1-Boc-3-Amino-4-fluoropiperidine
- CVHJEFDRBTZVEL-SFYZADRCSA-N
- MFCD18791212
- AKOS025312358
- (3,4)-cis-tert-Butyl 3-amino-4-fluoropiperidine-1-carboxylate
- YAC56565
- rel-tert-butyl (3R,4S)-3-amino-4-fluoropiperidine-1-carboxylate
- SCHEMBL15896772
- W19460
- tert-butyl cis-3-amino-4-fluoropiperidine-1-carboxylate
- EN300-6481418
- DTXSID401133381
- P15674
- (3S,4R)-1-Boc-3-amino-4-fluoropiperidine
- (3S,4R)-3-Amino-4-fluoro-piperidine-1-carboxylic acid tert-butyl ester
- MFCD23106311
- BBL103295
- rac-tert-butyl (3R,4S)-3-amino-4-fluoropiperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 3-amino-4-fluoro-, 1,1-dimethylethyl ester, (3S,4R)-
- (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
- 1273565-65-3
- tert-butyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate
- AU-004/43508265
- tert-butyl 3-amino-4-fluoro-1-piperidinecarboxylate
- (3S,4R)-tert-butyl3-amino-4-fluoropiperidine-1-carboxylate
- rac-tert-butyl (3R,4S)-3-amino-4-fluoropiperidine-1-carboxylate, cis
- (3S,4R)-1-Boc-4-fluoro-3-piperidinamine
- PB37197
- GS-6381
- A900467
- STL557105
- CS-0052939
- 1290191-73-9
-
- MDL: MFCD18791212
- Inchi: 1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1
- InChI Key: CVHJEFDRBTZVEL-SFYZADRCSA-N
- SMILES: F[C@@H]1CCN(C(=O)OC(C)(C)C)C[C@@H]1N
Computed Properties
- Exact Mass: 218.14305602g/mol
- Monoisotopic Mass: 218.14305602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 55.6Ų
Experimental Properties
- Density: 1.11±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 285.6±40.0 ºC (760 Torr),
- Flash Point: 126.5±27.3 ºC,
- Solubility: Slightly soluble (11 g/l) (25 º C),
tert-butyl cis-3-amino-4-fluoro-piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1484-1g |
cis-3-Amino-4-fluoro-piperidine-1-carboxylic acid tert-butyl ester |
1273565-65-3 | 97% | 1g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1484-5g |
cis-3-Amino-4-fluoro-piperidine-1-carboxylic acid tert-butyl ester |
1273565-65-3 | 97% | 5g |
33904.74CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1484-500mg |
cis-3-Amino-4-fluoro-piperidine-1-carboxylic acid tert-butyl ester |
1273565-65-3 | 97% | 500mg |
4655.75CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1484-250mg |
cis-3-Amino-4-fluoro-piperidine-1-carboxylic acid tert-butyl ester |
1273565-65-3 | 97% | 250mg |
2756.14CNY | 2021-05-07 | |
| Chemenu | CM106366-250mg |
tert-butyl cis-3-amino-4-fluoropiperidine-1-carboxylate |
1273565-65-3 | 97% | 250mg |
$216 | 2021-08-06 | |
| Chemenu | CM106366-1g |
tert-butyl cis-3-amino-4-fluoropiperidine-1-carboxylate |
1273565-65-3 | 97% | 1g |
$583 | 2021-08-06 | |
| Chemenu | CM106366-5g |
tert-butyl cis-3-amino-4-fluoropiperidine-1-carboxylate |
1273565-65-3 | 97% | 5g |
$1749 | 2021-08-06 | |
| abcr | AB464917-250 mg |
tert-Butyl cis-3-amino-4-fluoropiperidine-1-carboxylate; 95% |
1273565-65-3 | 250MG |
€417.40 | 2022-03-01 | ||
| abcr | AB464917-1 g |
tert-Butyl cis-3-amino-4-fluoropiperidine-1-carboxylate; 95% |
1273565-65-3 | 1g |
€995.60 | 2022-03-01 | ||
| Chemenu | CM106366-250mg |
tert-butyl cis-3-amino-4-fluoropiperidine-1-carboxylate |
1273565-65-3 | 97% | 250mg |
$300 | 2024-08-02 |
tert-butyl cis-3-amino-4-fluoro-piperidine-1-carboxylate Suppliers
tert-butyl cis-3-amino-4-fluoro-piperidine-1-carboxylate Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on tert-butyl cis-3-amino-4-fluoro-piperidine-1-carboxylate
Introduction to tert-butyl cis-3-amino-4-fluoro-piperidine-1-carboxylate (CAS No. 1273565-65-3)
tert-butyl cis-3-amino-4-fluoro-piperidine-1-carboxylate (CAS No. 1273565-65-3) is a versatile and important compound in the field of medicinal chemistry and pharmaceutical research. This compound, also known as Boc-cis-3-amino-4-fluoropiperidine, is a chiral building block that has gained significant attention due to its unique structural features and potential applications in drug discovery and development.
The tert-butyl cis-3-amino-4-fluoro-piperidine-1-carboxylate molecule consists of a piperidine ring with an amino group and a fluorine atom at the 3 and 4 positions, respectively, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The presence of the fluorine atom introduces important electronic and steric effects, making this compound particularly useful in the design of bioactive molecules with enhanced pharmacological properties.
Recent studies have highlighted the significance of tert-butyl cis-3-amino-4-fluoro-piperidine-1-carboxylate in various therapeutic areas. For instance, it has been explored as a key intermediate in the synthesis of novel antiviral agents, particularly those targeting viral proteases. The fluorine substitution at the 4-position of the piperidine ring has been shown to improve the binding affinity and selectivity of these compounds, leading to more potent and selective inhibitors.
In addition to its role in antiviral drug discovery, tert-butyl cis-3-amino-4-fluoro-piperidine-1-carboxylate has also been investigated for its potential in the development of central nervous system (CNS) disorders. Research has demonstrated that this compound can be used to synthesize ligands for G protein-coupled receptors (GPCRs), which are important targets for treating conditions such as anxiety, depression, and schizophrenia. The chiral nature of the molecule allows for the synthesis of enantiomerically pure compounds, which can have distinct biological activities.
The synthesis of tert-butyl cis-3-amino-4-fluoro-piperidine-1-carboxylate typically involves several steps, including the formation of the piperidine ring, introduction of the amino and fluorine groups, and protection with the Boc group. Various synthetic routes have been reported in the literature, each with its own advantages and challenges. For example, one common approach involves the use of chiral catalysts or reagents to achieve high enantioselectivity during the synthesis process.
The physical and chemical properties of tert-butyl cis-3-amino-4-fluoro-piperidine-1-carboxylate are well-characterized. It is a white crystalline solid with a melting point ranging from 90 to 95°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for use in various synthetic transformations and biological assays.
In terms of safety and handling, tert-butyl cis-3-amino-4-fluoro-piperidine-1-carboxylate should be stored under dry conditions and protected from light to maintain its stability. It is recommended to handle this compound with appropriate personal protective equipment (PPE) to avoid skin contact or inhalation. Additionally, it is important to follow all relevant safety guidelines and regulations when working with this compound in a laboratory setting.
The future prospects for tert-butyl cis-3-amino-4-fluoro-piperidine-1-carboxylate are promising. Ongoing research continues to explore new applications and derivatives of this compound, driven by its unique structural features and potential therapeutic benefits. As more studies are conducted, it is likely that this molecule will play an increasingly important role in the development of novel drugs for a wide range of diseases.
In conclusion, tert-butyl cis-3-amino-4-fluoro-piperidine-1-carboxylate (CAS No. 1273565-65-3) is a valuable compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure, combined with its versatility as a synthetic intermediate, makes it an attractive target for further investigation and development.
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